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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction
Anhydroophiobolin A is a sesterterpenoid natural product belonging to the ophiobolin family,

which are known for their diverse biological activities, including antifungal, antibacterial, and

cytotoxic properties. The unique 5-8-5 tricyclic carbon skeleton of the ophiobolins, coupled with

their array of stereocenters and functional groups, makes them challenging targets for

synthesis and fascinating subjects for spectroscopic analysis. This document provides a

detailed summary of the Nuclear Magnetic Resonance (NMR) spectroscopy data for

Anhydroophiobolin A, along with a standardized protocol for data acquisition, to serve as a

comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and

drug discovery.

Chemical Structure
Anhydroophiobolin A is structurally characterized by the absence of a hydroxyl group at

position C3 and the presence of a double bond between C3 and C4, as compared to its parent

compound, Ophiobolin A.
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The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for

Anhydroophiobolin A. The data has been compiled from published literature.

Table 1: ¹³C NMR Chemical Shift Data for Anhydroophiobolin A
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Carbon No. Chemical Shift (δ) ppm

1 37.8

2 30.1

3 124.0

4 135.5

5 55.4

6 49.2

7 140.9

8 206.9

9 42.4

10 41.7

11 53.8

12 46.8

13 35.4

14 42.1

15 29.8

16 22.3

17 126.7

18 130.4

19 25.9

20 17.2

21 72.0

22 96.1

23 155.1
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24 192.8

25 18.1

26 16.2

Note: Data compiled from "Isolation of Ophiobolin A and Its Analogs as Inhibitors to

Photosynthesis". The numbering of the carbon atoms is based on the standard nomenclature

for ophiobolins.

Table 2: ¹H NMR Chemical Shift and Coupling Constant Data for Anhydroophiobolin A

A complete, tabulated set of ¹H NMR data with specific chemical shifts and coupling constants

for every proton is not readily available in a single public source. The following represents a

compilation of reported signals. Researchers should perform 2D NMR experiments for

complete assignment.

Proton(s)
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-3 5.4-5.6 m

H-17 5.1-5.3 m

H-24 (CHO) 9.4-9.5 s

CH₃ 0.8-1.8 various

Experimental Protocols
The following is a general protocol for the acquisition of NMR data for Anhydroophiobolin A
and related sesterterpenoids.

1. Sample Preparation

Sample Purity: Ensure the sample of Anhydroophiobolin A is of high purity (>95%), as

impurities will complicate spectral analysis. Purification can be achieved by chromatographic
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techniques such as High-Performance Liquid Chromatography (HPLC) or column

chromatography.

Solvent: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a

deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this class of compounds.

Other solvents such as methanol-d₄ (CD₃OD), acetone-d₆, or benzene-d₆ may be used

depending on solubility and the desired resolution of specific signals.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) equipped with a

cryoprobe is recommended for optimal sensitivity and resolution, which is crucial for

resolving complex multiplets and for 2D NMR experiments.

1D ¹H NMR:

Acquire a standard 1D proton spectrum to observe the overall proton environment.

Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2

seconds.

1D ¹³C NMR:

Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon signals.

Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024

or more) may be necessary due to the low natural abundance of ¹³C, relaxation delay of 2-

5 seconds.

2D NMR Experiments: To unambiguously assign all proton and carbon signals and to

determine the connectivity and spatial relationships within the molecule, the following 2D

NMR experiments are essential:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached

to carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is critical for establishing the carbon

skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons

that are close in space.

Logical Workflow for NMR Data Analysis
The following diagram illustrates a typical workflow for the structural elucidation of a natural

product like Anhydroophiobolin A using NMR spectroscopy.
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Caption: Workflow for NMR-based structure elucidation.

Signaling Pathways and Biological Relevance
While NMR spectroscopy directly elucidates the chemical structure, the biological activity of

Anhydroophiobolin A and related compounds is of significant interest to drug development

professionals. Ophiobolins have been reported to interact with various cellular targets and

signaling pathways. For instance, Ophiobolin A is a known inhibitor of calmodulin, a key

calcium-binding protein involved in numerous cellular signaling cascades. The structural

modifications in Anhydroophiobolin A may alter its binding affinity and specificity for such
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targets. Further research, guided by the precise structural information from NMR, is necessary

to delineate the specific signaling pathways modulated by Anhydroophiobolin A.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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